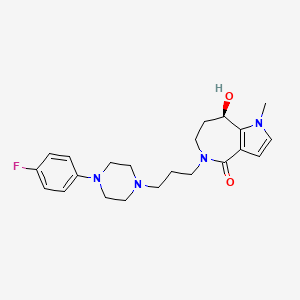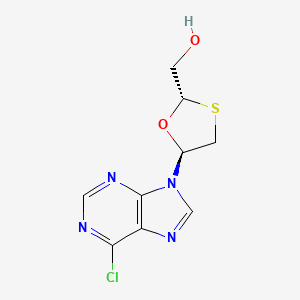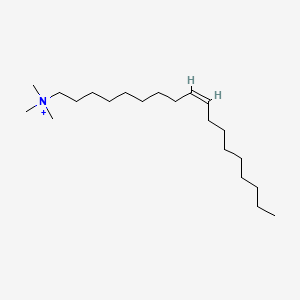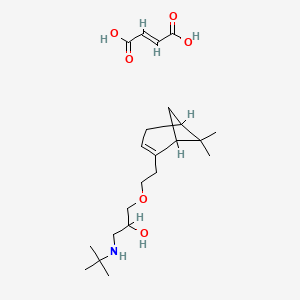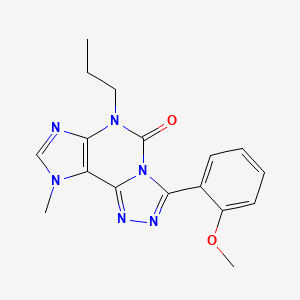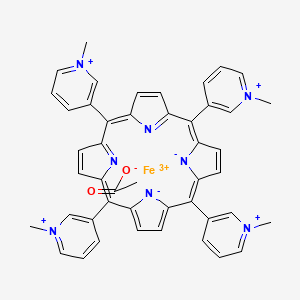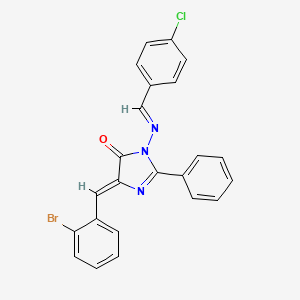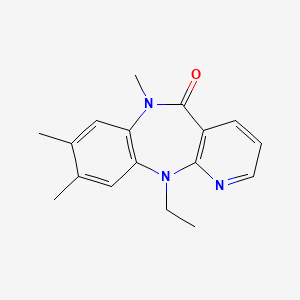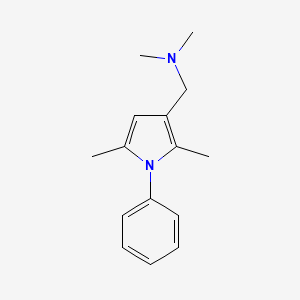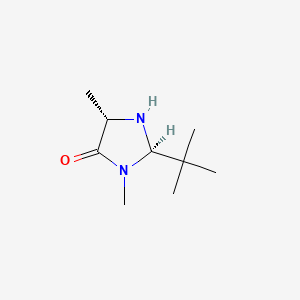
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is a chiral imidazolidinone compound with the molecular formula C9H18N2O. It is known for its role as an organocatalyst in various chemical reactions, particularly in asymmetric synthesis. This compound is also referred to as MacMillan’s enamine catalyst, named after the chemist who developed it .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- typically involves the reaction of tert-butylamine with 3,5-dimethyl-4-imidazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with hydroxyl groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- has a wide range of scientific research applications:
Chemistry: It is widely used as an organocatalyst in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- involves its role as an organocatalyst. It forms an enamine intermediate with aldehydes or ketones, which then undergoes nucleophilic addition to electrophiles. This process enhances the reactivity and selectivity of the reaction, leading to the formation of chiral products. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone
- (2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
- 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride
Uniqueness
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is unique due to its high enantioselectivity and efficiency as an organocatalyst. Its ability to form stable enamine intermediates and facilitate asymmetric synthesis distinguishes it from other similar compounds .
Propiedades
Número CAS |
156592-72-2 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O/c1-6-7(12)11(5)8(10-6)9(2,3)4/h6,8,10H,1-5H3/t6-,8+/m0/s1 |
Clave InChI |
MVEIZVYBCWRUDK-POYBYMJQSA-N |
SMILES isomérico |
C[C@H]1C(=O)N([C@@H](N1)C(C)(C)C)C |
SMILES canónico |
CC1C(=O)N(C(N1)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


